(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while oxidation can produce epoxides or other oxidized forms.
Scientific Research Applications
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of (1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- (1E,4E)-1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one
- (1E,4E)-1-(4-(Dimethylamino)phenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
- (1E,4E)-1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one
Uniqueness
(1E,4E)-1-(4-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the nitro group on the phenyl ring enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(1E,4E)-1-(4-nitrophenyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H13NO3/c19-17(12-8-14-4-2-1-3-5-14)13-9-15-6-10-16(11-7-15)18(20)21/h1-13H/b12-8+,13-9+ |
InChI Key |
VCMMQHPAXNEARO-QHKWOANTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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